molecular formula C13H16N2O2 B4596492 3-ethyl-1-propylquinazoline-2,4(1H,3H)-dione

3-ethyl-1-propylquinazoline-2,4(1H,3H)-dione

Cat. No.: B4596492
M. Wt: 232.28 g/mol
InChI Key: DDMRKPMKLPRXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-propylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione is 232.121177757 g/mol and the complexity rating of the compound is 317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry

Quinazolinedione derivatives have been explored for their potential in inhibiting various metabolic enzymes. A study on novel benzylidenaminoquinazolin-4(3H)-one derivatives, closely related to 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione, demonstrated significant inhibition of enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These findings suggest potential applications in treating diseases related to these enzymes (Tokalı et al., 2021).

Anticonvulsant Activity

Research dating back to 1984 investigated various 3-amino-2,4(1H,3H)-quinazolinediones for their anticonvulsant properties. Among the screened compounds, some showed effectiveness in reducing seizure activity in mice, indicating the potential of 3-ethyl-1-propyl-2,4(1H,3H)-quinazolinedione derivatives in epilepsy treatment (Kornet et al., 1984).

Microbial and Antitumor Activities

A study focusing on 1H-quinazolin-4-one derivatives from Streptomyces isolates revealed the isolation of new natural products with potential pharmaceutical applications. These derivatives, including variations of quinazolinediones, were tested for activities against various microbes and cancer cells, highlighting their possible use in developing new antimicrobial and anticancer therapies (Maskey et al., 2004).

Smooth Muscle Contraction Inhibition

The synthesis of 3-substituted 2,4(1H,3H)-quinazolinediones has been studied for their potential to inhibit smooth muscle contraction. This research indicates possible applications in treating conditions related to abnormal smooth muscle activities, such as asthma or gastrointestinal disorders (Akgün et al., 1988).

Antihypertensive and Vasodilator Effects

1,3-Disubstituted 2,4(1H,3H)-quinazolinediones have shown potential as peripheral vasodilators and antihypertensive agents without significant alpha-adrenergic receptor blockade. This suggests their use in managing hypertension and related cardiovascular conditions (Havera & Vidrio, 1979).

Properties

IUPAC Name

3-ethyl-1-propylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-9-15-11-8-6-5-7-10(11)12(16)14(4-2)13(15)17/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMRKPMKLPRXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=O)N(C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.